N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a chemical compound with interesting structural features and potential applications in various scientific fields. Its unique structure combines several functional groups, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide involves a multi-step process. One potential route includes the following steps:
Starting Material: : 6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine as the core structure.
Intermediate Formation: : Introduction of an ethyl linker using a suitable alkylation agent under controlled conditions.
Coupling with Benzofuran: : Condensation reaction with benzofuran-2-carboxylic acid using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to form the final product.
Purification: : The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route, but scaled up with optimizations for cost, yield, and environmental considerations. Continuous flow reactors and automation could be utilized to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the ethylthio group, forming sulfoxides or sulfones.
Reduction: : Reduction of the pyrimidine ring or other nitrogen-containing functional groups under specific conditions.
Substitution: : Nucleophilic substitution reactions can occur at various positions of the compound, influenced by the presence of electron-withdrawing or electron-donating groups.
Common Reagents and Conditions
Oxidizing Agents: : m-CPBA (meta-Chloroperoxybenzoic acid) for sulfoxide/sulfone formation.
Reducing Agents: : Sodium borohydride (NaBH4) for selective reduction of the pyrimidine ring.
Coupling Reagents: : EDCI/HOBt for amide bond formation during the synthesis process.
Major Products
Depending on the reaction conditions, major products can include sulfoxides, sulfones, reduced forms of the compound, and various substitution derivatives.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing novel compounds with potential therapeutic benefits.
Biology: : Investigated for its interactions with biological targets, possibly exhibiting enzyme inhibition or receptor modulation activities.
Medicine: : Explored for potential therapeutic uses in treating diseases due to its unique structure and activity profile.
Industry: : Applied in the development of new materials or chemicals with specific functional properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to and inhibit certain enzymes, block receptor sites, or interfere with biological pathways. The ethylthio and pyrazolo[3,4-d]pyrimidine moieties play crucial roles in these interactions, contributing to the compound's overall biological activity.
Comparison with Similar Compounds
Comparison with other similar compounds highlights its uniqueness:
Similar Compounds: : Pyrazolo[3,4-d]pyrimidine derivatives, benzofuran carboxamides, and compounds containing ethylthio groups.
Uniqueness: : The combination of these specific functional groups and the overall structure of N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide imparts distinctive properties, making it a valuable compound for further research and development.
This compound is a multifaceted molecule with significant potential across various scientific disciplines
Properties
IUPAC Name |
N-[2-(6-ethylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-2-32-23-26-20(28-11-6-3-7-12-28)17-15-25-29(21(17)27-23)13-10-24-22(30)19-14-16-8-4-5-9-18(16)31-19/h4-5,8-9,14-15H,2-3,6-7,10-13H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRYCOTZIBWJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC4=CC=CC=C4O3)C(=N1)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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